molecular formula C9H10ClN3O B11888709 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol

2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol

Katalognummer: B11888709
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: DQWJIRFSBFBJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a chloro group at position 6 and a tertiary alcohol (propan-2-ol) at position 3. The imidazo[1,2-a]pyrazine scaffold is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibitor development .

Eigenschaften

Molekularformel

C9H10ClN3O

Molekulargewicht

211.65 g/mol

IUPAC-Name

2-(6-chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol

InChI

InChI=1S/C9H10ClN3O/c1-9(2,14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5,14H,1-2H3

InChI-Schlüssel

DQWJIRFSBFBJDJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CN=C2N1C=C(N=C2)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroimidazo[1,2-a]pyrazine with a suitable alcohol, such as propan-2-ol, under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions often include the use of catalysts or reagents like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization of the imidazo-pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituent (Position 6) Substituent (Position 3) Molecular Weight (Da) Biological Activity
2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol Chloro 2-propan-2-ol ~211.65* Not reported
2-(3-(8-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-yl)-4-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanamide Trifluoromethyl Trifluoro-2-hydroxypropanamide-linked phenyl Not reported PI3K inhibitor (anticancer)
2-{ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}isothiazol-3-yl)methyl]amino}-2-methylpropan-1-ol (SCH 1473759) Methyl Pyrazole-4-yl, ethylamino-methylpropan-1-ol 426.538 Not reported
3-[2-[6-(4-aminophenyl)imidazo[1,2-a]pyrazin-3-yl]ethynyl]-2-methyl-N-[3-(4-methylpiperazin-1-yl)-5-propan-2-yl-phenyl]benzamide 4-Aminophenyl Ethynyl-2-methylbenzamide 583.725 Not reported

*Calculated based on molecular formula C₉H₁₀ClN₃O.

Key Findings and Implications

In contrast, the trifluoromethyl group in ’s derivative is strongly electron-withdrawing, which may improve metabolic stability and target binding affinity in PI3K inhibition .

Molecular Weight and Pharmacokinetics :

  • The target compound (~211.65 Da) is significantly smaller than derivatives in (426.54 Da) and (583.73 Da), suggesting better membrane permeability and oral bioavailability. However, larger compounds (e.g., ) may exhibit enhanced target affinity due to extended binding interactions .

The 4-aminophenyl substituent in ’s compound may facilitate interactions with aromatic residues in enzyme active sites, though specific data is lacking .

Biologische Aktivität

2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The presence of the imidazo[1,2-a]pyrazine moiety, along with a chloro substituent and a hydroxyl group, contributes to its biological activity. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol is C9H10ClN3OC_9H_{10}ClN_3O with a molecular weight of 211.65 g/mol. The structure can be represented as follows:

\text{SMILES }CC(C)(O)C1=CN=C2/C=N\C(Cl)=C/N12

Research indicates that the compound may exhibit activity against various biological targets, particularly in the context of infectious diseases. For instance, studies on related compounds have shown potential efficacy against Cryptosporidium parvum, a parasite responsible for gastrointestinal infections. The mechanism often involves inhibition of key metabolic pathways within the pathogen.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol. The following table summarizes findings from various studies regarding structural modifications and their impacts on biological activity:

CompoundModificationBiological ActivityReference
SLU-2633Triazolopyridazine head groupEC50 = 0.17 μM against C. parvum
2aReduced triazolopyrazineImproved selectivity for hERG channel
1Basic pKa values below 5Lower affinity for hERG channel

Pharmacological Profiles

The pharmacological profile of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol suggests potential applications in treating parasitic infections and possibly other conditions related to enzyme inhibition. Interaction studies are essential to determine its binding affinity to various receptors and enzymes.

Case Studies

Case Study 1: Anti-Cryptosporidial Activity
In a study evaluating novel compounds against Cryptosporidium parvum, a derivative of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol demonstrated promising results with an EC50 value indicating significant potency. This study highlighted the compound's potential as a lead candidate for further development in anti-parasitic therapies.

Case Study 2: Cardiotoxicity Assessment
Another critical aspect of research involved assessing cardiotoxicity through hERG channel inhibition assays. Compounds similar to 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol showed varying degrees of hERG channel inhibition, which is crucial for evaluating safety profiles in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.